2-(5,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine
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Overview
Description
2-(5,7-Dibromo-2-methyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C11H12Br2N2. It is an indole derivative, characterized by the presence of two bromine atoms at positions 5 and 7, a methyl group at position 2, and an ethanamine side chain at position 3 of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine typically involves the bromination of 2-methylindole followed by the introduction of the ethanamine side chain. One common method includes the following steps:
Bromination: 2-methylindole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at positions 5 and 7.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(5,7-Dibromo-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of the corresponding indole-3-ethanamine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5,7-Dibromo-2-methyl-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(5,7-Dibromo-1H-indol-3-yl)ethanamine: Similar structure but lacks the methyl group at position 2.
2-(5,7-Dichloro-2-methyl-1H-indol-3-yl)ethanamine: Similar structure but with chlorine atoms instead of bromine.
2-(5,7-Dibromo-2-methyl-1H-indol-3-yl)propylamine: Similar structure but with a propylamine side chain instead of ethanamine.
Uniqueness
The presence of bromine atoms at positions 5 and 7, along with the methyl group at position 2, imparts unique chemical properties to 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine. These structural features influence its reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(5,7-dibromo-2-methyl-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2/c1-6-8(2-3-14)9-4-7(12)5-10(13)11(9)15-6/h4-5,15H,2-3,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCRNIYCSLYWCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)Br)Br)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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